3-Adamantan-1-YL-4-hydroxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20O3 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-(1-adamantyl)-4-hydroxybenzoic acid |
InChI |
InChI=1S/C17H20O3/c18-15-2-1-13(16(19)20)6-14(15)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12,18H,3-5,7-9H2,(H,19,20) |
InChI Key |
WMIYDBXOTPWFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation for 3 Adamantan 1 Yl 4 Hydroxybenzoic Acid
Established Synthetic Routes to 3-Adamantan-1-YL-4-hydroxybenzoic acid
The principal route for the synthesis of this compound involves the direct alkylation of 4-hydroxybenzoic acid with an adamantylating agent. This reaction falls under the category of Friedel-Crafts alkylation, a fundamental method for the formation of carbon-carbon bonds with aromatic rings. slchemtech.comresearchgate.net
The core of the synthetic strategy is the reaction between 4-hydroxybenzoic acid and an adamantane (B196018) compound, such as 1-bromoadamantane (B121549) or 1-adamantanol, in the presence of a strong acid catalyst. The acid catalyst is essential for generating the adamantyl carbocation, which then acts as the electrophile in the substitution reaction. The hydroxyl group of 4-hydroxybenzoic acid is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The substitution occurs preferentially at the position ortho to the hydroxyl group (C-3) due to the powerful activating and directing influence of the hydroxyl group, which outweighs the deactivating effect of the carboxyl group.
A similar reaction has been reported for the adamantylation of salicylic (B10762653) acid (2-hydroxybenzoic acid), which provides a strong analogy for the synthesis of the target compound. In this analogous synthesis, hydroxy- and bromoadamantanes have been successfully used to alkylate the salicylic acid backbone in a trifluoroacetic acid medium.
The choice of reagents and reaction conditions is crucial for the successful synthesis of this compound. The selection of the adamantylating agent, the acid catalyst, and the solvent system all play a significant role in the reaction's outcome, including yield and regioselectivity.
| Reagent/Condition | Description |
| Adamantylating Agent | 1-Adamantanol or 1-Bromoadamantane are commonly used. 1-Adamantanol is often preferred due to its lower cost and the generation of water as a benign byproduct. |
| Acid Catalyst | Strong Brønsted acids like sulfuric acid or trifluoroacetic acid are effective. Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can also be employed. The choice of catalyst can influence the reaction rate and selectivity. |
| Solvent | A non-polar, aprotic solvent such as n-heptane or dichloromethane (B109758) is typically used to dissolve the reactants and facilitate the reaction. In some cases, the acid catalyst itself, such as trifluoroacetic acid, can serve as the solvent. |
| Temperature | The reaction is typically carried out at temperatures ranging from room temperature to moderate heating to promote the reaction without causing decomposition of the starting materials or products. |
| Reaction Time | The duration of the reaction can vary from a few hours to 24 hours, depending on the reactivity of the substrates and the specific conditions employed. |
Investigation of Synthetic Intermediates and Reaction Mechanisms
The synthesis of this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
Formation of the Electrophile: The reaction is initiated by the interaction of the adamantylating agent (e.g., 1-adamantanol) with the acid catalyst. The acid protonates the hydroxyl group of 1-adamantanol, which then leaves as a water molecule, generating a stable tertiary adamantyl carbocation. This carbocation is the active electrophile in the reaction. slchemtech.comresearchgate.net
Electrophilic Attack: The electron-rich aromatic ring of 4-hydroxybenzoic acid acts as a nucleophile and attacks the adamantyl carbocation. This attack is directed to the positions ortho and para to the strongly activating hydroxyl group. The attack at the C-3 position (ortho to the hydroxyl group) leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
Deprotonation and Aromatization: In the final step, a base (which can be the conjugate base of the acid catalyst or another species in the reaction mixture) removes a proton from the C-3 position of the sigma complex. This restores the aromaticity of the ring and yields the final product, this compound.
Methodological Variations and Optimization Strategies in Synthesis
Several variations in the synthetic methodology can be employed to optimize the yield and purity of this compound. Optimization strategies focus on manipulating the reaction parameters to favor the desired product while minimizing side reactions.
Catalyst Selection: The choice of acid catalyst can significantly impact the reaction. While strong Lewis acids like AlCl₃ are highly effective, they can sometimes lead to side reactions or complexation with the product. Brønsted acids like sulfuric acid or trifluoroacetic acid can offer a milder alternative. The use of solid acid catalysts, such as zeolites or cation-exchange resins, is also a potential avenue for a more environmentally friendly and easily separable catalytic system. nih.govpnnl.gov
Temperature Control: Careful control of the reaction temperature is essential. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through polysubstitution or rearrangement.
Reactant Stoichiometry: The molar ratio of the reactants can be adjusted to optimize the yield. Using an excess of the more valuable reactant, in this case, likely the adamantane derivative, can be a strategy to drive the reaction to completion, but this must be balanced with the ease of purification.
Regioselectivity and Yield Optimization in Adamantyl Substitution
The regioselectivity of the adamantylation of 4-hydroxybenzoic acid is primarily governed by the directing effects of the substituents on the benzene (B151609) ring. The hydroxyl group is a powerful ortho-, para-director, while the carboxyl group is a meta-director. The strong activating nature of the hydroxyl group directs the incoming electrophile (the adamantyl carbocation) to the positions ortho and para to it.
In the case of 4-hydroxybenzoic acid, the para position is blocked by the carboxyl group. Therefore, the substitution is directed to the two equivalent ortho positions (C-3 and C-5). The introduction of one bulky adamantyl group at the C-3 position will sterically hinder the approach of a second adamantyl group to the C-5 position, thus favoring monosubstitution.
To optimize the yield of the desired 3-adamantyl isomer, the reaction conditions can be fine-tuned. For instance, lower reaction temperatures can enhance regioselectivity by favoring the kinetically controlled product. The choice of a bulky adamantylating agent also contributes to the preference for monosubstitution. The use of an appropriate solvent that can stabilize the transition state leading to the ortho product can also be a key factor in yield optimization.
Role As a Synthetic Intermediate in Advanced Organic Chemistry
Precursor in the Synthesis of Adamantane-Substituted Benzamide (B126) Compounds
The presence of a carboxylic acid group on the benzene (B151609) ring of 3-Adamantan-1-yl-4-hydroxybenzoic acid makes it an ideal starting material for the synthesis of a variety of benzamide derivatives. The robust adamantyl group imparts desirable physicochemical properties, such as increased lipophilicity and metabolic stability, to the target molecules.
Amidation Reactions Employing this compound
Amidation of this compound is a key transformation for the generation of adamantane-substituted benzamides. This reaction involves the coupling of the carboxylic acid with a primary or secondary amine, facilitated by a coupling agent or after conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.
A general and efficient method for the formation of adamantane-substituted amides involves the use of 1-adamantanecarbonyl chloride, which can be prepared from the corresponding carboxylic acid. nih.gov This acyl chloride can then react with a wide range of amines under basic conditions, such as the Schotten-Baumann reaction, to yield the desired amide in good yields. nih.gov While the literature provides a general protocol for amidation using 1-adamantanecarbonyl chloride, this can be directly applied to this compound. The first step would be the conversion of the carboxylic acid to its corresponding acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with a diverse array of primary and secondary amines to produce a library of N-substituted 3-adamantan-1-yl-4-hydroxybenzamides.
Table 1: Representative Amidation Reactions of 3-Adamantan-1-yl-4-hydroxybenzoyl chloride
| Amine Reactant | Product |
| Aniline | N-phenyl-3-(adamantan-1-yl)-4-hydroxybenzamide |
| Benzylamine | N-benzyl-3-(adamantan-1-yl)-4-hydroxybenzamide |
| Piperidine | (3-(adamantan-1-yl)-4-hydroxyphenyl)(piperidin-1-yl)methanone |
| Morpholine | (3-(adamantan-1-yl)-4-hydroxyphenyl)(morpholino)methanone |
This table presents hypothetical products based on standard amidation reactions.
Derivatization to Hydroxy-substituted Alkylphenylamines and Other Moieties
The benzamide derivatives synthesized from this compound can be further modified. A significant derivatization is the reduction of the amide carbonyl group to a methylene (B1212753) group, which converts the benzamides into the corresponding hydroxy-substituted alkylphenylamines. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF). nih.gov
This reduction provides access to a class of compounds where the adamantyl-substituted phenyl ring is connected to a nitrogen atom via a methylene spacer. The phenolic hydroxyl group can also be further functionalized, for instance, through O-alkylation to introduce additional diversity. researchgate.net These derivatizations are crucial for exploring the structure-activity relationships of these compounds in various biological assays.
Contribution to the Development of Enzyme Inhibitor Scaffolds
The adamantane (B196018) moiety is a well-recognized pharmacophore that can enhance the binding of a molecule to a biological target. The structural framework of this compound is particularly suited for the design of enzyme inhibitors.
Synthesis of Compounds with Potential Melanin-Producing Enzyme Inhibitory Activity
Research into novel depigmenting agents has led to the synthesis and investigation of adamantane-containing compounds for their ability to inhibit melanin (B1238610) production. A structurally related compound, N-adamantyl-3,4-dihydroxybenzamide (NADB), has been shown to reduce melanin synthesis in melan-a cells. nih.gov This compound demonstrated an ability to decrease the protein and mRNA levels of tyrosinase, a key enzyme in melanogenesis. nih.gov Although NADB is a derivative of 3,4-dihydroxybenzoic acid, its efficacy highlights the potential of adamantane-substituted benzamides as inhibitors of melanin-producing enzymes. The synthesis of an analogous library of compounds starting from this compound could lead to the discovery of potent melanin synthesis inhibitors.
Design and Elaboration of Tyrosinase Inhibitor Derivatives
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. researchgate.net Its inhibition is a key strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders. The design of tyrosinase inhibitors often involves scaffolds that can chelate the copper ions in the active site of the enzyme.
While direct studies on tyrosinase inhibition by derivatives of this compound are not extensively reported, the structural features of this compound make it a promising starting point. The phenolic hydroxyl group and the carboxylic acid (or its amide derivatives) can act as potential binding motifs. Furthermore, the lipophilic adamantyl group can enhance penetration into melanocytes and interaction with hydrophobic pockets of the enzyme. For instance, various benzaldehyde (B42025) and benzoic acid derivatives have been explored as tyrosinase inhibitors, and the introduction of bulky hydrophobic groups can significantly impact their inhibitory activity. nih.gov
Table 2: Key Enzymes in Melanogenesis and Potential for Inhibition by Adamantane Derivatives
| Enzyme | Function in Melanogenesis | Potential for Inhibition by Derivatives of this compound |
| Tyrosinase | Catalyzes the hydroxylation of tyrosine to DOPA and the oxidation of DOPA to dopaquinone. | The phenolic and carboxyl/amide functionalities could interact with the active site. The adamantyl group could enhance binding affinity. |
| Tyrosinase-related protein 1 (TRP-1) | Oxidizes DHICA to indole-5,6-quinone-2-carboxylic acid. | Adamantane-containing structures could be designed to specifically target this related enzyme. |
| Dopachrome (B613829) tautomerase (DCT) | Catalyzes the tautomerization of dopachrome to DHICA. | The rigid adamantane scaffold could be used to present functional groups in a specific orientation to inhibit this enzyme. |
Applications in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. The structure of this compound, with its two distinct and reactive functional groups, makes it an excellent building block for combinatorial library synthesis.
The carboxylic acid group can be readily converted into an amide, ester, or other functionalities through a variety of well-established coupling reactions. This allows for the introduction of a wide range of substituents at this position. Simultaneously, the phenolic hydroxyl group can be functionalized through etherification, esterification, or other reactions. This orthogonal reactivity enables the creation of large and diverse libraries of adamantane-containing compounds from a single starting material. The use of solid-phase synthesis techniques, where the starting material is attached to a resin, can further streamline the process of library generation and purification. The adamantane scaffold itself provides a rigid and well-defined core, which is advantageous in drug design for presenting the appended chemical diversity in a predictable three-dimensional space.
Biochemical Mechanistic Investigations Involving Derivatives
Inhibition Kinetics of Melanin-Producing Enzymes by Derivatives
Derivatives of 3-adamantan-1-yl-4-hydroxybenzoic acid have been investigated for their potential to inhibit enzymes crucial to melanin (B1238610) synthesis, most notably tyrosinase. Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the melanin biosynthesis pathway. benthamscience.com
One notable derivative, N-adamantyl-3,4-dihydroxybenzamide (NADB), has been shown to reduce melanin synthesis in melan-a cells in a dose-dependent manner. nih.gov Interestingly, while NADB treatment led to a reduction in tyrosinase activity within these cells, it did not directly inhibit the enzyme's activity in a cell-free system. nih.gov This suggests an indirect mechanism of action rather than direct binding to the enzyme's active site. Further investigation revealed that NADB treatment caused a significant decrease in the protein and mRNA levels of tyrosinase, as well as tyrosinase-related protein 1 (TRP-1) and dopachrome (B613829) tautomerase (DCT). nih.gov
The inhibitory effects of various compounds on melanin-producing enzymes are typically evaluated using in vitro enzyme inhibition assays. A commonly used method involves mushroom tyrosinase due to its commercial availability and high homology to the active site of mammalian tyrosinase. thieme-connect.de
The general procedure for a tyrosinase inhibition assay is as follows:
Preparation of Solutions: Solutions of the test compound (e.g., a derivative of this compound), a positive control inhibitor (commonly kojic acid), the tyrosinase enzyme, and the substrate (typically L-DOPA or L-tyrosine) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer). thieme-connect.deactiveconceptsllc.com
Incubation: The test compound and the tyrosinase enzyme solution are pre-incubated together for a specific period at a controlled temperature. activeconceptsllc.com
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to the mixture. activeconceptsllc.com
Measurement: The formation of dopachrome, an intermediate in melanin synthesis, is monitored by measuring the change in optical density (absorbance) over time at a specific wavelength (around 475-510 nm) using a spectrophotometer. activeconceptsllc.com
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the reaction in its absence (the control). activeconceptsllc.com
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is often determined to quantify the potency of the inhibitor. thieme-connect.de
To understand how a compound inhibits an enzyme, kinetic studies are performed. These studies help to determine the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. nih.gov This is typically achieved by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations and then plotting the data using methods like the Lineweaver-Burk plot. researchgate.netfrontiersin.org
Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding occurs whether the substrate is bound to the active site or not. Non-competitive inhibition cannot be overcome by increasing the substrate concentration. nih.gov Benzoic acid derivatives have been shown to act as non-competitive inhibitors of tyrosinase. nih.gov
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. mdpi.com
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. nih.gov
For instance, anisic acid (p-methoxybenzoic acid) has been identified as a classical noncompetitive inhibitor of tyrosinase. nih.gov Kinetic analysis of other benzoic acid derivatives has also revealed noncompetitive inhibition of both the monophenolase and diphenolase activities of tyrosinase. nih.gov
Table 1: Inhibition Kinetics Data for Selected Benzoic Acid Derivatives against Tyrosinase
| Compound | IC50 (mM) | Type of Inhibition | Ki (mM) |
| Anisic acid | 0.60 | Non-competitive | 0.603 |
Data sourced from scientific literature. nih.gov
Receptor Binding Studies of Related Analogues (In vitro techniques)
Receptor binding assays are crucial in vitro techniques used to determine the affinity of a ligand (in this case, an analogue of this compound) for a specific receptor. merckmillipore.com These assays are fundamental in drug discovery and for understanding the mechanism of action of bioactive compounds.
A common method is the competitive binding assay, which involves a radiolabeled ligand with known affinity for the receptor and an unlabeled test compound. merckmillipore.com The assay measures the ability of the test compound to displace the radiolabeled ligand from the receptor. The data is used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.
While specific receptor binding studies for this compound in the context of melanogenesis are not widely documented, studies on other adamantane (B196018) derivatives provide insights into the application of these techniques. For example, adamantane phenylalkylamines have been investigated for their binding affinity to sigma (σ) receptors, which are implicated in various cellular functions. nih.gov Such studies often utilize membrane preparations from cells expressing the target receptor and a radioligand to assess the binding affinity of the test compounds. merckmillipore.com
Table 2: Example of Receptor Binding Affinity Data for an Adamantane Analogue
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Adamantane Phenylalkylamine Analogue 4a | σ1 | 150 |
| Adamantane Phenylalkylamine Analogue 4a | σ2 | 25 |
This table is illustrative and based on data for adamantane derivatives targeting sigma receptors. nih.gov
Investigation of Downstream Signaling Pathways Modulated by Derivatives
The regulation of melanogenesis is a complex process involving multiple downstream signaling pathways. nih.gov Compounds that inhibit melanin production often do so by modulating these pathways. Key signaling cascades involved in melanogenesis include:
cAMP/PKA Pathway: The binding of α-melanocyte-stimulating hormone (α-MSH) to its receptor activates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP). This activates protein kinase A (PKA), which in turn phosphorylates the transcription factor CREB. Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes like tyrosinase. mdpi.commdpi.com
Wnt/β-catenin Pathway: The Wnt signaling pathway also plays a role in regulating MITF expression and melanocyte differentiation. mdpi.com
MAPK Pathways (ERK, p38, JNK): The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are also involved in regulating melanogenesis. For instance, activation of the ERK pathway can lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanin synthesis. mdpi.comnih.gov
Advanced Spectroscopic and Crystallographic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Detailed ¹H and ¹³C NMR spectroscopic data are essential for the definitive structural confirmation of 3-Adamantan-1-YL-4-hydroxybenzoic acid. This analysis would provide precise chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (e.g., singlet, doublet, multiplet) for each unique proton and carbon atom in the molecule. Such data would confirm the substitution pattern of the adamantyl group on the hydroxybenzoic acid core.
No specific experimental NMR data for this compound was found in the performed searches.
Mass Spectrometry for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would yield a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would provide valuable information about the compound's structure, showing characteristic losses of fragments such as the carboxylic group and parts of the adamantane (B196018) cage.
Specific experimental mass spectrometry data, including molecular ion peaks and fragmentation patterns for this compound, were not available in the search results.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Infrared (IR) spectroscopy would be employed to identify the functional groups present in this compound. Characteristic absorption bands (in cm⁻¹) would be expected for the hydroxyl (O-H) group of the phenol (B47542) and carboxylic acid, the carbonyl (C=O) group of the carboxylic acid, and the C-H bonds of the aromatic ring and the adamantane moiety.
Ultraviolet-Visible (UV-Vis) spectroscopy would reveal the electronic absorption properties of the molecule. The wavelength of maximum absorption (λmax) would be indicative of the chromophoric system, which is primarily the substituted benzene (B151609) ring.
No specific experimental IR or UV-Vis spectra or data for this compound could be located.
X-ray Crystallography for Solid-State Structural Elucidation
Crystallographic data, such as the crystal system, space group, and unit cell dimensions for this compound, have not been reported in the available literature.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures. A validated HPLC method would provide a retention time specific to the compound under defined conditions (e.g., column type, mobile phase composition, and flow rate), allowing for its quantification and separation from impurities.
While general HPLC methods for 4-hydroxybenzoic acid exist, no specific chromatographic conditions or retention data for this compound were found.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of 3-adamantan-1-yl-4-hydroxybenzoic acid and its analogs is a key area for future research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods.
Current synthetic strategies for adamantane (B196018) derivatives often involve multi-step processes and harsh reaction conditions. Future research could explore novel synthetic pathways such as:
Direct C-H Functionalization: Investigating catalytic systems for the direct coupling of an adamantane precursor with a suitably protected 4-hydroxybenzoic acid derivative would represent a significant advancement in synthetic efficiency. This approach could reduce the number of synthetic steps, minimize waste, and potentially allow for the introduction of the adamantane group at a later stage in the synthesis.
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Biocatalysis: Exploring enzymatic transformations for the synthesis or modification of this compound could provide highly selective and sustainable routes.
A comparison of potential synthetic approaches is presented in Table 1.
Design and Synthesis of Advanced Derivatives for Specific Biological Probes
The structural scaffold of this compound is an excellent starting point for the design and synthesis of advanced derivatives that can serve as specific biological probes. The adamantane moiety can facilitate membrane permeability and interaction with hydrophobic pockets of biological targets, while the benzoic acid and hydroxyl groups offer sites for further functionalization.
Future research could focus on incorporating various functionalities to create targeted probes:
Fluorescent Probes: Conjugation with fluorophores could enable the visualization and tracking of the molecule's distribution and interaction with cellular components.
Photoaffinity Labels: Introduction of photoreactive groups would allow for the covalent labeling and identification of specific biological targets.
Biotinylated Derivatives: The attachment of a biotin (B1667282) tag would facilitate the isolation and identification of binding partners through affinity chromatography.
Table 2 outlines potential modifications and their applications.
Table 2: Advanced Derivatives for Biological Probes
| Derivative Type | Modification | Potential Application |
|---|---|---|
| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) | Cellular imaging, tracking molecular interactions |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., benzophenone, aryl azide) | Covalent labeling and identification of target proteins |
Integration of Computational and Experimental Approaches for Drug Discovery (General)
The integration of computational and experimental methods is a powerful strategy in modern drug discovery that can be applied to the exploration of this compound and its derivatives.
Molecular Docking: In silico docking studies can predict the binding modes and affinities of these compounds with various biological targets, helping to prioritize candidates for synthesis and experimental testing.
Pharmacophore Modeling: This approach can identify the key structural features required for biological activity, guiding the design of new and more potent analogs.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of novel derivatives.
This integrated approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources.
Investigation of Unexplored Biological Targets for Related Compounds
The unique physicochemical properties of adamantane-containing molecules suggest that they may interact with a wide range of biological targets. While some targets for adamantane derivatives are known, many remain to be explored. Future research should aim to identify and validate novel biological targets for compounds related to this compound.
Potential unexplored targets could include:
Ion Channels: The lipophilic nature of the adamantane cage makes it a prime candidate for interacting with the hydrophobic domains of various ion channels.
Enzymes: The rigid adamantane scaffold can be used to design specific inhibitors that bind to the active sites of enzymes.
Nuclear Receptors: The hydrophobic adamantane moiety may facilitate binding to the ligand-binding domains of nuclear receptors.
High-throughput screening of compound libraries containing this compound and its analogs against a diverse panel of biological targets could lead to the discovery of novel therapeutic applications.
Q & A
Q. What synthetic methodologies are employed to prepare 3-Adamantan-1-yl-4-hydroxybenzoic acid and related derivatives?
Synthesis typically involves condensation reactions. For example, adamantane derivatives are synthesized by refluxing adamantane-1-carbohydrazide with substituted isothiocyanates in ethanol, followed by alkaline hydrolysis and acidification to precipitate the product. Purification via crystallization from aqueous ethanol yields pure compounds (e.g., 90% yield for a triazole-thione analog) . Key steps include:
- Reactant stoichiometry control (1:1 molar ratio).
- Reflux conditions (1–2 hours).
- Crystallization solvents (aqueous ethanol).
- Characterization via melting point, NMR, and X-ray diffraction.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., adamantane protons at δ 1.64–2.20 ppm and aromatic protons at δ 7.04–7.63 ppm) .
- X-ray crystallography : Resolves molecular geometry (e.g., planar triazole rings with dihedral angles of 86.9° relative to substituents) and hydrogen-bonding networks (e.g., N–H⋯S interactions) .
- Elemental analysis : Confirms purity and stoichiometry.
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., nonplanar conformations) be resolved during refinement?
- Use software like SHELXL for refinement, which allows flexible treatment of hydrogen atoms (e.g., locating N–H via Fourier maps and applying riding models for C–H) .
- Analyze torsion angles (e.g., C9–N1–C7–C6 = -95.63° in triazole derivatives) to assess steric effects or electronic interactions causing nonplanarity .
- Compare with analogous structures (e.g., dihedral angles between adamantyl and aromatic groups in related compounds) to identify trends .
Q. How to design experiments to evaluate the biological activity of this compound?
- In vitro assays : Test against viral/bacterial strains (e.g., influenza, HIV) based on adamantane’s known antiviral activity .
- Structure-activity relationship (SAR) : Modify substituents (e.g., hydroxybenzylidene or piperazine groups) to assess impact on bioactivity .
- Cytotoxicity screening : Use mammalian cell lines to rule out non-specific toxicity .
Q. What strategies address contradictions in reported biological activity data?
- Dose-response studies : Determine if discrepancies arise from concentration-dependent effects.
- Assay standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) .
- Comparative crystallography : Correlate structural features (e.g., hydrogen-bonding motifs) with activity trends .
Q. How to analyze supramolecular interactions in crystal packing for this compound?
- Identify hydrogen bonds (e.g., N2–H1N2⋯S1 forming R₂²(8) motifs) and C–H⋯π interactions using software like Mercury .
- Quantify interaction energies with tools like CrystalExplorer to prioritize dominant forces (e.g., van der Waals vs. electrostatic) .
- Compare packing motifs across polymorphs or analogs to predict stability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
